molecular formula C11H10O2 B1338399 [3-(2-Furyl)phenyl]methanol CAS No. 89929-93-1

[3-(2-Furyl)phenyl]methanol

Cat. No.: B1338399
CAS No.: 89929-93-1
M. Wt: 174.2 g/mol
InChI Key: SBTRFADZILHXNG-UHFFFAOYSA-N
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Description

[3-(2-Furyl)phenyl]methanol: is an organic compound with the molecular formula C11H10O2. It consists of a phenyl group substituted with a furyl group at the third position and a hydroxymethyl group at the first position. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing [3-(2-Furyl)phenyl]methanol involves the reduction of 3-(2-furyl)benzaldehyde. The reaction typically uses sodium borohydride as the reducing agent in ethanol. The reaction mixture is stirred at ambient temperature for 18 hours. After the reaction, the mixture is concentrated under reduced pressure, and the product is extracted using methylene chloride and water .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2-Furyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced further to form [3-(2-Furyl)phenyl]methane.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: [3-(2-Furyl)phenyl]benzaldehyde, [3-(2-Furyl)phenyl]benzoic acid.

    Reduction: [3-(2-Furyl)phenyl]methane.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [3-(2-Furyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structure and reactivity.

    Biological Studies: It is used in studies to understand the interaction of aromatic and heterocyclic compounds with biological systems.

Industry:

    Material Science: this compound is used in the production of polymers and resins.

    Agrochemicals: It serves as a precursor for the synthesis of various agrochemical products.

Mechanism of Action

The mechanism of action of [3-(2-Furyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxymethyl group can form hydrogen bonds, while the aromatic and heterocyclic rings can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity, affecting various pathways and processes within cells.

Comparison with Similar Compounds

  • [3-(2-Furyl)phenyl]benzaldehyde
  • [3-(2-Furyl)phenyl]benzoic acid
  • [3-(2-Furyl)phenyl]methane

Uniqueness: [3-(2-Furyl)phenyl]methanol is unique due to its combination of a hydroxymethyl group with an aromatic and heterocyclic structure. This combination provides distinct reactivity and interaction profiles compared to its analogs, making it valuable in various applications.

Properties

IUPAC Name

[3-(furan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTRFADZILHXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455739
Record name [3-(2-furyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89929-93-1
Record name [3-(2-furyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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Ethyl 3-(2-furyl)benzoate [J. Chem. Soc., (B), 1971, 2305 was dissolved in 5 ml of anhydrous ethyl ether. With stirring under ice cooling, 23 mg of lithium aluminium hydride was added The mixture was stirred for 40 minutes. After the reaction, water and ethyl ether were added to extract the reaction mixture The extract was worked up in a customary manner to give 170 mg (yield 83%) of 3-(2-furyl)benzyl alcohol
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Synthesis routes and methods IV

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Ethyl 3-(2-furyl)benzoate J. Chem. Soc., (B), 1971, 2305] was dissolved in 5 ml of anhydrous ethyl ether, and with stirring under ice cooling, 23 mg of lithium aluminum hydride was added. The mixture was stirred for 40 minutes. After the reaction, the reaction mixture was extracted by adding water and ethyl ether. The extract was worked up in a customary manner to give 170 mg (yield 83%) of 3-(2-furyl)benzyl alcohol.
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Synthesis routes and methods V

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A solution of 3.0 g (0.017 mol) of 3-(2-furanyl)benzaldehyde and 0.66 g (0.017 mol) of sodium borohydride in 30 mL of ethanol was stirred at ambient temperature for 18 hours. The reaction mixture was concentrated under reduced pressure to give a residual oil. The oil was dissolved in a mixture of methylene chloride and water, and was saturated with solid sodium chloride, then extracted with three portions of 100 mL each of methylene chloride. The combined extracts were dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give 3.0 g of 3-(2-furanyl)-phenylmethanol.
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